molecular formula C19H20N4O3 B8415604 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B8415604
M. Wt: 352.4 g/mol
InChI Key: OYAFZVCVUBSLFK-UHFFFAOYSA-N
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Description

1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multiple steps. One common method starts with the preparation of 2,3-diaminopyridine, which is then subjected to cyclization reactions to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction, and various oxidizing agents like m-chloroperbenzoic acid for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H20N4O3/c24-18-21-17-16(7-4-10-20-17)23(18)15-8-11-22(12-9-15)19(25)26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,20,21,24)

InChI Key

OYAFZVCVUBSLFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=C(NC2=O)N=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1108 g (2.85 mol) benzyl 4-[1-(2-chloro-pyridin-3-yl)-ureido]-piperidine-1-carboxylate were refluxed with 720 g (8.57 mol) sodium hydrogen carbonate in 14.5 L tert-amylalcohol. 3 L solvent were distilled off. The reaction mixture was cooled to 35° C. and combined with 11 mL water. Then 13 g (0.058 mol) palladium acetate and 49 g (0.115 mol) 1,4-bis-(diphenylphosphino)-butane (DPPB) were added and the mixture was heated to reflux temperature. It was stirred at 100° C. until the reaction was complete, cooled to RT and 7.5 L of water were added. The organic phase was separated off, washed with 5 L water and then evaporated down. The oily residue was mixed twice with 3 L isopropyl acetate and distilled off. Then the residue was dissolved hot in 7 L isopropyl acetate and slowly cooled to ambient temperature. The solid that crystallised out was suction filtered, washed with 2 L isopropyl acetate and tert.-butyl-methylether and dried at 50° C.
Quantity
1108 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step One
Quantity
14.5 L
Type
solvent
Reaction Step One
Name
Quantity
7.5 L
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Quantity
13 g
Type
catalyst
Reaction Step Three

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